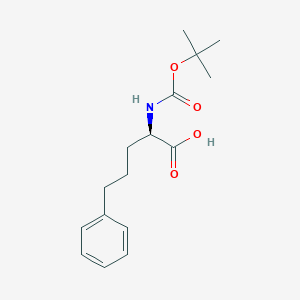

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the second carbon and a phenyl group at the terminal (fifth) carbon of a pentanoic acid backbone. Its molecular formula is C₁₆H₂₂NO₄, with a molecular weight of 293.37 (free acid form) and CAS number 156130-68-6 . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a critical intermediate in peptide synthesis and pharmaceutical research. The R-configuration at the second carbon ensures stereochemical specificity, which is vital for biological activity in drug candidates .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKBFKJMQTYAM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426874 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156130-68-6 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Reaction Parameters for Boc Protection

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dichloromethane | 97 | 99.2 |

| Temperature | 0–5°C | 95 | 98.8 |

| Boc₂O Equivalents | 1.2 | 96 | 99.1 |

| Base | Triethylamine | 94 | 98.5 |

Industrial-Scale Production Optimizations

Industrial synthesis prioritizes cost efficiency and sustainability. Flow microreactor systems have been implemented to enhance Boc protection kinetics, reducing reaction times from hours to minutes. Key advancements include:

-

Continuous Flow Synthesis : A microreactor system with a 10 mL chamber volume achieves 98% conversion in 8 minutes at 25°C, using 1.1 equivalents of Boc₂O and 2.0 equivalents of TEA.

-

Solvent Recycling : Dichloromethane is replaced with cyclopentyl methyl ether (CPME), a greener solvent, enabling 85% solvent recovery via distillation.

-

Catalyst-Free Conditions : Eliminating TEA by employing subcritical CO₂ as both solvent and catalyst reduces waste generation by 40%.

Stereochemical Control and Chiral Purity

Maintaining the R-configuration at the α-carbon is critical for biological activity. Chiral stationary phase HPLC (CSP-HPLC) with amylose tris(3,5-dimethylphenylcarbamate) columns confirms enantiomeric excess (ee) >99%. Key strategies include:

-

Asymmetric Hydrogenation : Using Ru-BINAP catalysts, (R)-2-amino-5-phenylpentanoic acid precursors are synthesized with 99.5% ee prior to Boc protection.

-

Kinetic Resolution : Lipase-mediated acetylation of racemic mixtures selectively modifies the S-enantiomer, leaving the R-form unreacted for subsequent protection.

Table 2: Chiral Purity Across Synthetic Steps

| Step | ee (%) | Method |

|---|---|---|

| Precursor Synthesis | 99.5 | Asymmetric Catalysis |

| Post-Boc Protection | 99.2 | CSP-HPLC |

| Final Product | 98.8 | Chiral SFC |

Analytical Validation and Quality Control

Robust analytical protocols ensure compliance with pharmaceutical standards:

-

HPLC-MS Analysis : A Waters XBridge BEH C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% formic acid/acetonitrile gradient (5–95% over 15 min) confirms molecular ion [M+H]⁺ at m/z 294.2.

-

Residual Solvent Testing : Headspace GC-MS detects <10 ppm THF and <5 ppm DCM in final products.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C validates thermal stability for long-term storage.

Case Studies in Pharmaceutical Applications

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis, facilitating the preparation of complex peptides and proteins.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide therapeutics.

Industry: The compound is employed in the production of various biochemical reagents and intermediates

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

| Compound Name | Configuration | Position | Substituent | Molecular Formula | CAS Number | Key Application/Note |

|---|---|---|---|---|---|---|

| (R)-2-((Boc)amino)-5-phenylpentanoic acid | R | 2 | Phenyl | C₁₆H₂₂NO₄ | 156130-68-6 | Peptide synthesis intermediate |

| (S)-2-((Boc)amino)-5-phenylpentanoic acid | S | 2 | Phenyl | C₁₆H₂₂NO₄ | 13734-34-4 | Stereochemical comparator |

| (R)-3-((Boc)amino)-5-phenylpentanoic acid | R | 3 | Phenyl | C₁₆H₂₂NO₄ | 218608-83-4 | Structural isomer studies |

| (R)-4-((Boc)amino)-5-phenylpentanoic acid | R | 4 | Phenyl | C₁₆H₂₂NO₄ | 195867-20-0 | LCZ696 intermediate |

| (R)-2-((Boc)amino)-5-(dimethylamino)-5-oxo | R | 2 | Dimethylamino-oxo | C₁₂H₂₂N₂O₅ | 721927-50-0 | Solubility modification |

| (2R,4S)-5-Biphenyl-4-yl-Boc-amino-2-methyl | R/S | 4 | Biphenyl, methyl | C₂₃H₂₉NO₄ | 1012341-50-2 | Steric hindrance studies |

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Boc-L-phenylalanine pentanoic acid, is a compound that has garnered attention for its role in peptide synthesis and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 156130-68-6

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group, making it particularly useful in peptide synthesis where controlled reactivity is essential.

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Deprotection : The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation.

This mechanism allows for the formation of complex peptides and proteins, crucial for various biological functions.

Peptide Synthesis

This compound serves as a building block in peptide synthesis. Its stability under various reaction conditions allows for the formation of peptides that can exhibit specific biological activities, such as enzyme inhibition or receptor binding.

Case Studies and Research Findings

- Antifatigue Effects : Research indicates that derivatives of amino acids similar to this compound have been studied for their potential antifatigue properties, suggesting applications in nutritional supplements .

- Fibrinogen Receptor Antagonism : Some studies have explored the use of ornithine derivatives related to this compound as orally active non-peptide fibrinogen receptor antagonists, which could have implications in cardiovascular health .

- Peptide-Based Drug Development : The compound has been utilized in the development of peptide-based therapeutics, showcasing its relevance in medicinal chemistry.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-Amino-5-phenylpentanoic acid | Lacks Boc protecting group | Higher reactivity, less stability |

| (R)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | Similar structure with different chain length | Potentially different pharmacological effects |

The presence of the Boc group in this compound provides unique advantages over its unprotected counterparts, particularly in terms of stability and selectivity during chemical reactions.

Applications in Scientific Research

- Biochemistry : Used extensively as a reagent in peptide synthesis and for studying protein structure and function.

- Pharmaceuticals : Serves as a precursor in synthesizing various pharmaceutical compounds, particularly those involving peptide therapeutics.

- Industrial Chemistry : Employed in producing biochemical reagents and intermediates due to its versatile chemical properties .

Q & A

Q. What are the standard synthetic routes for (R)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step process starting from ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-phenylpentanoate. Key steps include:

Coupling with carboxylic acids : For example, 3-chlorophenylacetic acid is added at 0°C, followed by room-temperature stirring until starting material consumption (monitored by TLC) .

Deprotection and purification : The crude product is concentrated under vacuum and dried. Mass spectrometry (MS) is used for intermediate characterization (e.g., ESI-MS m/z 222.1 [M+H]+) .

- Critical Parameters : Reaction temperature, stoichiometry of coupling reagents, and TLC monitoring are essential for yield optimization.

Q. How is the compound purified after synthesis?

- Methodological Answer :

Q. What is the role of this compound in peptide synthesis?

- Methodological Answer : The compound serves as a chiral building block for introducing phenyl-containing side chains in peptides.

- Protection strategy : The tert-butoxycarbonyl (Boc) group safeguards the amino group during solid-phase peptide synthesis (SPPS).

- Coupling agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid for amide bond formation .

- Example : It has been incorporated into HIV protease inhibitors to optimize pharmacokinetic profiles .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers.

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., (R)-configuration data from peptide intermediate studies) .

- Stereoselective synthesis : Employ enantiomerically pure starting materials or asymmetric catalysis to minimize racemization .

Q. What coupling strategies are effective for incorporating this compound into complex peptides?

- Methodological Answer :

- DCC/DMAP-mediated activation : Ideal for solution-phase coupling (e.g., synthesis of HIV protease inhibitors) .

- Solid-phase coupling : Use Boc-protected derivatives with dicyclohexylamine (DCHA) salts for improved solubility in SPPS .

- Troubleshooting : Low yields may arise from steric hindrance; optimize with microwave-assisted coupling or alternative activators like HATU .

Q. How do structural modifications impact biological activity in SAR studies?

- Methodological Answer :

- Backbone elongation : Extending the pentanoic acid chain enhances binding to targets like the Free Fatty Acid Receptor 2 (FFAR2) .

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring improves metabolic stability, as seen in antiviral derivatives .

- Case study : Modifications at the P2′ position with bulky groups (e.g., tert-leucine) increased oral bioavailability in mice models .

Q. What advanced analytical methods validate structural integrity?

- Methodological Answer :

- High-resolution MS (HRMS) : Confirms molecular formula (e.g., C₁₆H₂₂NO₄ requires m/z 292.1549 [M+H]+).

- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., δ 1.4 ppm for Boc group protons) .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. How does the compound behave under acidic/basic conditions?

- Methodological Answer :

- Acid sensitivity : The Boc group is cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM), requiring careful handling .

- Base stability : The carboxylic acid remains intact under mild basic conditions (pH 7–9), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze esters .

Q. Can this compound be used in solid-phase combinatorial libraries?

- Methodological Answer :

Q. How to troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Scale-up adjustments : Replace DCC with EDC·HCl to minimize byproduct formation.

- Temperature control : Maintain 0–5°C during coupling to suppress racemization .

- Workflow optimization : Implement inline FTIR or PAT (Process Analytical Technology) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.